An In-depth Technical Guide to 11-Mercaptoundecylphosphoric Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 11-Mercaptoundecylphosphoric Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Mercaptoundecylphosphoric acid (11-MUPA), a bifunctional molecule of significant interest in the fields of materials science, nanotechnology, and biosensor development. Its unique structure, featuring a terminal thiol group for anchoring to noble metal surfaces and a phosphate (B84403) head group for further functionalization or interaction with biological systems, makes it a versatile building block for creating highly tailored interfaces.
Synthesis of 11-Mercaptoundecylphosphoric Acid
Experimental Protocol: Proposed Synthesis
Step 1: Phosphorylation of 11-bromo-1-undecanol (B108197)
This step introduces the phosphate group at one end of the alkyl chain. A common method for phosphorylation of alcohols is the use of phosphorus oxychloride (POCl₃) followed by hydrolysis.
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Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 11-bromo-1-undecanol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Reagents: Add triethylamine (B128534) (1.1 equivalents) to the solution. Subsequently, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.
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Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12 hours under a nitrogen atmosphere.
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Hydrolysis: Carefully quench the reaction by the slow addition of water at 0°C.
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Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product, 11-bromoundecyl dihydrogen phosphate, can be purified by column chromatography on silica (B1680970) gel.
Step 2: Thiolation of 11-bromoundecyl dihydrogen phosphate
This step converts the terminal bromide into a thiol group. A common method for this transformation is the reaction with thiourea (B124793) followed by hydrolysis.
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Reaction with Thiourea: In a round-bottom flask, dissolve the 11-bromoundecyl dihydrogen phosphate (1 equivalent) and thiourea (1.2 equivalents) in ethanol (B145695).
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
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Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water. Heat the mixture to reflux for another 2 hours to hydrolyze the isothiouronium salt.
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Acidification and Isolation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2. The product, 11-Mercaptoundecylphosphoric acid, may precipitate out of the solution.
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Purification: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system.
Logical Workflow for the Proposed Synthesis of 11-MUPA
Caption: Proposed two-step synthesis of 11-MUPA.
Characterization of 11-Mercaptoundecylphosphoric Acid
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 11-MUPA. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For 11-MUPA, both ¹H NMR and ³¹P NMR are highly informative.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified 11-MUPA in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the alkyl chain and a triplet for the methylene group adjacent to the sulfur atom.
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³¹P NMR Acquisition: Acquire the ³¹P NMR spectrum. A single resonance is expected in the phosphate region of the spectrum, confirming the presence of the phosphoric acid group.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methylene (adjacent to S) | ~2.5 | Triplet | 2H | -CH₂-SH |
| Methylene (adjacent to O) | ~3.9 | Multiplet | 2H | -CH₂-O-P |
| Methylene chain | 1.2-1.7 | Multiplet | 16H | -(CH₂)₈- |
| Thiol | Variable | Singlet | 1H | -SH |
| ³¹P NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |
| Phosphate | 0 to 5 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of 11-MUPA in a suitable solvent, such as methanol or water.
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Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.
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Data Interpretation: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
| Mass Spectrometry Data | Value |
| Molecular Formula | C₁₁H₂₅O₄PS |
| Molecular Weight | 284.35 g/mol |
| Expected [M-H]⁻ Peak (m/z) | 283.12 |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a surface. It is particularly useful for characterizing self-assembled monolayers (SAMs) of 11-MUPA on a substrate like gold.
Experimental Protocol: XPS of 11-MUPA SAM on Gold
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SAM Preparation: Immerse a clean gold substrate in a dilute ethanolic solution of 11-MUPA for 24-48 hours to allow for the formation of a well-ordered monolayer.
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Rinsing and Drying: Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules and dry under a stream of nitrogen.
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XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument and acquire high-resolution spectra for the C 1s, O 1s, P 2p, S 2p, and Au 4f regions.
| XPS Data (Expected for SAM on Gold) | Binding Energy (eV) | Assignment |
| C 1s | ~285.0 | C-C, C-H |
| C 1s | ~286.5 | C-O, C-S |
| O 1s | ~532.8 | P-O-H, P=O |
| P 2p | ~133.5 | Phosphate |
| S 2p (S 2p₃/₂) | ~162.0 | Thiolate (Au-S) |
| Au 4f (Au 4f₇/₂) | ~84.0 | Metallic Gold |
Applications of 11-Mercaptoundecylphosphoric Acid
The bifunctional nature of 11-MUPA makes it a valuable component in various applications, primarily centered around the modification of surfaces to impart specific chemical and biological properties.
Self-Assembled Monolayers (SAMs) for Biosensors
11-MUPA can form dense, well-ordered SAMs on gold surfaces. The exposed phosphate groups can then be used to immobilize biomolecules such as enzymes, antibodies, or DNA through electrostatic interactions or covalent coupling chemistries. This forms the basis for the development of highly sensitive and selective biosensors.
Workflow for Biosensor Fabrication using 11-MUPA SAM
Caption: Workflow for fabricating a biosensor.
Functionalization of Nanoparticles
11-MUPA can be used as a capping agent to stabilize and functionalize nanoparticles, such as gold or quantum dots. The thiol group binds to the nanoparticle surface, while the phosphate group provides aqueous stability and a point of attachment for targeting ligands or therapeutic agents in drug delivery systems.
Logical Diagram for Nanoparticle Functionalization
Caption: Functionalization of a nanoparticle with 11-MUPA.
Conclusion
11-Mercaptoundecylphosphoric acid is a highly versatile molecule with significant potential in surface science and nanotechnology. While a standardized synthesis protocol is not widely published, a reliable synthetic route can be devised from readily available starting materials. Its characterization relies on standard analytical techniques, and its applications in biosensors and nanoparticle functionalization are of growing importance. This guide provides the foundational knowledge for researchers and professionals to synthesize, characterize, and effectively utilize 11-MUPA in their respective fields.
